

# A Systematic Review of C215 and Other Anti-Tuberculosis Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | C215     |           |
| Cat. No.:            | B1663142 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the emerging anti-tuberculosis drug candidate **C215**, a novel MmpL3 inhibitor, against the more clinically advanced MmpL3 inhibitor SQ109 and the standard first-line anti-tuberculosis treatment regimen. This review is intended to support researchers, scientists, and drug development professionals in understanding the current landscape of tuberculosis drug research and development.

## **Executive Summary**

Tuberculosis (TB) remains a significant global health challenge, necessitating the development of new and more effective treatments. The mycobacterial membrane protein Large 3 (MmpL3) has emerged as a promising target for novel anti-TB drugs due to its essential role in the transport of mycolic acid precursors, which are vital for the integrity of the mycobacterial cell wall. This guide focuses on **C215**, a benzimidazole-based MmpL3 inhibitor, and provides a comparative assessment against SQ109, another MmpL3 inhibitor that has progressed to clinical trials, and the standard-of-care drugs: Isoniazid, Rifampicin, Pyrazinamide, and Ethambutol. While preclinical data for **C215** is limited in the public domain, this guide synthesizes the available information and draws comparisons based on the known mechanisms of action and data from analogous compounds.

## **Mechanism of Action: A Comparative Overview**



The primary mechanism of action for both **C215** and SQ109 is the inhibition of the MmpL3 transporter. This disruption of the mycolic acid transport pathway compromises the structural integrity of the mycobacterial cell wall, leading to bacterial cell death. Some MmpL3 inhibitors, including SQ109 and potentially **C215**, have also been shown to have a secondary mechanism of action by dissipating the proton motive force (PMF) across the bacterial membrane.

In contrast, the standard first-line anti-TB drugs each have distinct mechanisms of action:

- Isoniazid: A prodrug activated by the mycobacterial enzyme KatG. It primarily inhibits the synthesis of mycolic acids by targeting the enoyl-acyl carrier protein reductase, InhA.
- Rifampicin: Inhibits bacterial DNA-dependent RNA polymerase, thereby preventing transcription and protein synthesis.
- Pyrazinamide: Another prodrug that is converted to its active form, pyrazinoic acid, in acidic environments. Its exact mechanism is not fully elucidated but is thought to involve the disruption of membrane transport and energy production.
- Ethambutol: Inhibits the enzyme arabinosyl transferase, which is involved in the synthesis of arabinogalactan, a key component of the mycobacterial cell wall.

## **Preclinical and Clinical Data Comparison**

A direct quantitative comparison of **C215** with SQ109 and standard treatments is challenging due to the limited availability of public data on **C215**. However, the following tables summarize the available information to provide a comparative perspective.

Table 1: In Vitro Efficacy Against M. tuberculosis



| Compound     | Target                           | MIC Range (μg/mL)                  | Bactericidal/Bacteri<br>ostatic |
|--------------|----------------------------------|------------------------------------|---------------------------------|
| C215         | MmpL3                            | Data not publicly available        | Data not publicly available     |
| SQ109        | MmpL3                            | 0.12 - 0.78[1]                     | Bactericidal[1][2]              |
| Isoniazid    | InhA (Mycolic Acid<br>Synthesis) | 0.02 - 0.2                         | Bactericidal                    |
| Rifampicin   | RNA Polymerase                   | 0.05 - 0.2                         | Bactericidal                    |
| Pyrazinamide | Multiple (disputed)              | pH dependent (active at acidic pH) | Bactericidal                    |
| Ethambutol   | Arabinosyl<br>Transferase        | 0.5 - 2.0                          | Bacteriostatic[2]               |

Table 2: In Vivo Efficacy in Animal Models

| Compound   | Animal Model                | Dosage                                                | Efficacy                                        |
|------------|-----------------------------|-------------------------------------------------------|-------------------------------------------------|
| C215       | Data not publicly available | Data not publicly available                           | Data not publicly available                     |
| SQ109      | Mouse                       | 10 mg/kg                                              | Better activity than Ethambutol at 100 mg/kg[3] |
| Mouse      | 25 mg/kg                    | Improvement over 10<br>mg/kg dose in the<br>spleen[3] |                                                 |
| Isoniazid  | Mouse                       | 25 mg/kg                                              | Standard comparator                             |
| Rifampicin | Mouse                       | 10 mg/kg                                              | Standard comparator                             |
| Ethambutol | Mouse                       | 100 mg/kg                                             | Standard comparator                             |

Table 3: Clinical Trial Data for SQ109



| Phase                  | Key Findings                                                                                                                                                                                                                                                                                                                          |  |
|------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Phase I                | Safe and well-tolerated up to 300 mg daily for 14 days[4].                                                                                                                                                                                                                                                                            |  |
| Phase IIa              | No serious adverse events observed in a 14-day early bactericidal activity study[4].                                                                                                                                                                                                                                                  |  |
| Phase IIb/III (MDR-TB) | Statistically significant improvement in clearance of lung bacteria when added to a standard regimen. Sputum culture conversion rate of 80% in the SQ109 group versus 61% in the placebo group after 6 months[2]. Median time to bacillary excretion cessation was 56 days in the SQ109 group versus 84 days in the placebo group[5]. |  |

## **Experimental Protocols**

Detailed experimental protocols are crucial for the accurate interpretation and replication of research findings. Below are summaries of standard methodologies used in the preclinical evaluation of anti-tuberculosis drug candidates.

### **Minimum Inhibitory Concentration (MIC) Determination**

Resazurin Microtiter Assay (REMA): This colorimetric assay is a common method for determining the MIC of compounds against M. tuberculosis.

- Preparation of M. tuberculosis Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.
- Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using 7H9 broth.
- Inoculation: The bacterial culture is diluted and added to each well to a final concentration of approximately 5 x 10<sup>4</sup> CFU/mL.
- Incubation: The plate is sealed and incubated at 37°C for 5-7 days.



- Resazurin Addition: A resazurin solution is added to each well.
- Result Interpretation: After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

### In Vivo Efficacy Testing in a Murine Model

The mouse model is a standard for evaluating the in vivo efficacy of anti-tuberculosis drugs.

- Infection: Mice (commonly BALB/c or C57BL/6 strains) are infected with M. tuberculosis via aerosol to establish a lung infection.
- Treatment: After a set period to allow the infection to establish, mice are treated with the experimental drug or a control (e.g., standard of care drugs or placebo) via oral gavage or other appropriate routes.
- Evaluation: At various time points, cohorts of mice are euthanized, and their lungs and spleens are homogenized.
- Bacterial Load Quantification: The number of viable bacteria in the organ homogenates is determined by plating serial dilutions on Middlebrook 7H11 agar and counting the colonyforming units (CFUs) after incubation. A reduction in CFU count compared to the control group indicates drug efficacy.

## Visualizing the Landscape of TB Drug Action

To better understand the relationships between these anti-tuberculosis agents and their mechanisms, the following diagrams are provided.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. go.drugbank.com [go.drugbank.com]
- 2. Infectex Announces Positive Phase 2b-3 Clinical Trial Results of SQ109 for the Treatment of Multidrug-Resistant Pulmonary Tuberculosis [prnewswire.com]
- 3. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action PMC [pmc.ncbi.nlm.nih.gov]
- 4. sequella.com [sequella.com]
- 5. SQ109 | Working Group for New TB Drugs [newtbdrugs.org]
- To cite this document: BenchChem. [A Systematic Review of C215 and Other Anti-Tuberculosis Drug Candidates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663142#systematic-review-of-c215-researchfindings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com